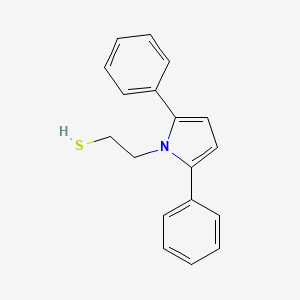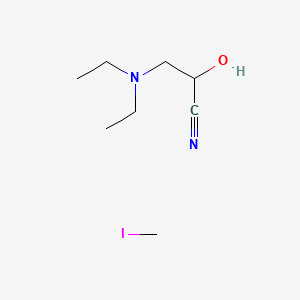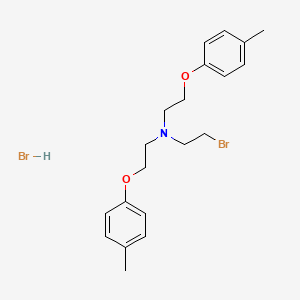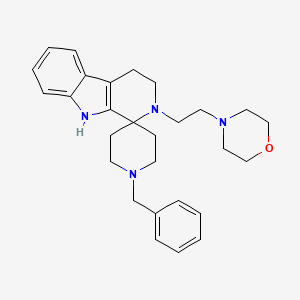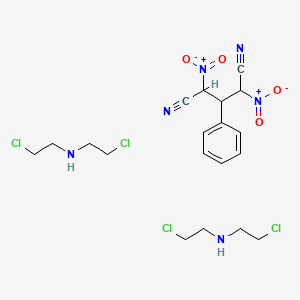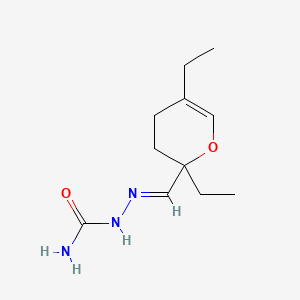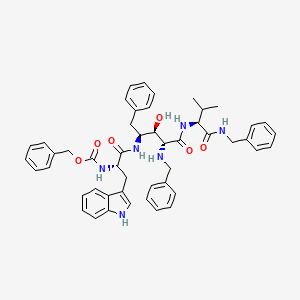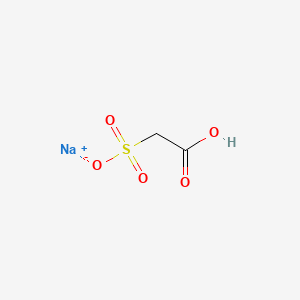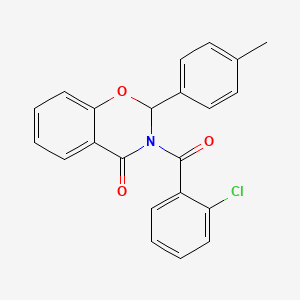
2,3-Dihydro-3-(2-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3-(2-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(2-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves the condensation of 2-chlorobenzoyl chloride with 4-methylphenylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the benzoxazinone ring. Common reagents used in this process include sodium hydroxide or potassium carbonate as bases, and solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-(2-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or phenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-(2-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dihydro-3-(2-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one include other benzoxazinones and related heterocyclic compounds. Examples include:
- 2,3-Dihydro-3-(2-chlorobenzoyl)-2-phenyl-4H-1,3-benzoxazin-4-one
- 2,3-Dihydro-3-(2-methylbenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzoyl and 4-methylphenyl groups may confer distinct properties compared to other benzoxazinones.
Properties
CAS No. |
114439-76-8 |
|---|---|
Molecular Formula |
C22H16ClNO3 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
3-(2-chlorobenzoyl)-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H16ClNO3/c1-14-10-12-15(13-11-14)22-24(20(25)16-6-2-4-8-18(16)23)21(26)17-7-3-5-9-19(17)27-22/h2-13,22H,1H3 |
InChI Key |
PEHDJWCPPPPVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


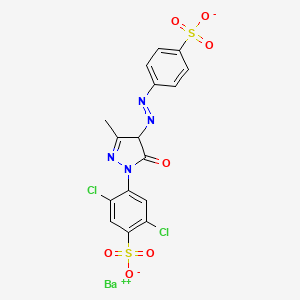
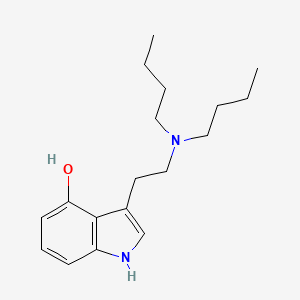

![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)

